Pancreatic Adenocarcinoma Cytotoxicity: Yadanzioside G Exhibits 167–600× Weaker Potency Than Brusatol
Yadanzioside G demonstrates significantly weaker in vitro antipancreatic cancer activity compared to brusatol. In the same 2011 study that isolated and characterized seven quassinoids from Fructus Bruceae, brusatol was identified as the most potent compound, while yadanzioside G was among the less active quassinoids tested [1]. Commercial vendor validation data quantify this gap precisely: yadanzioside G exhibits IC50 values of 60 μg/mL (~78 μM) against PANC-1 cells and >10 μg/mL (>13 μM) against SW1990 cells, following 72-hour treatment and SRB assay . In contrast, brusatol achieves IC50 values of 0.36 μM and 0.10 μM against the same PANC-1 and SW1990 cell lines, respectively [1]. This represents an approximate 167-fold to 600-fold potency differential.
| Evidence Dimension | In vitro cytotoxicity against pancreatic adenocarcinoma cell lines |
|---|---|
| Target Compound Data | PANC-1: 60 μg/mL (~78 μM); SW1990: >10 μg/mL (>13 μM) |
| Comparator Or Baseline | Brusatol: PANC-1 IC50 = 0.36 μM; SW1990 IC50 = 0.10 μM [1] |
| Quantified Difference | Approximately 167× to 600× weaker potency (78 μM vs. 0.10–0.36 μM) |
| Conditions | PANC-1 and SW1990 human pancreatic adenocarcinoma cell lines; 72-hour treatment; SRB viability assay |
Why This Matters
Researchers requiring a low-cytotoxicity quassinoid comparator or negative control for brusatol-based pancreatic cancer studies should select yadanzioside G, not brusatol.
- [1] Zhao M, Lau ST, Leung PS, Che CT, Lin ZX. Seven quassinoids from Fructus Bruceae with cytotoxic effects on pancreatic adenocarcinoma cell lines. Phytother Res. 2011 Dec;25(12):1796-1800. View Source
